molecular formula C25H28O6 B1662517 beta-Mangostin CAS No. 20931-37-7

beta-Mangostin

Cat. No. B1662517
Key on ui cas rn: 20931-37-7
M. Wt: 424.5 g/mol
InChI Key: YRKKJHJIWCRNCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08461360B2

Procedure details

γ-Mangostin from β-mangostin: To a solution of β-mangostin (0.25 g, 0.58 mmol) in DMSO (LR, 15 mL) was added sodium cyanide (0.52 g, 10.61 mmol) at RT and the mixture was stirred at 190-200° C. for 6 h. The reaction mixture was allowed to cool to ambient temperature and then poured into ice water and the mixture was acidified with dil. HCl. The solution was extracted with ethyl acetate (5×50 mL). The combined ethyl acetate layer was washed with aqueous potassium permanganate (10%), water, brine and dried over sodium sulfate. The solution was filtered and treated with few drops of triethyl amine and the solvent evaporated. The residue was chromatographed over silica gel column using hexane/ethyl acetate mixture (80:20) as an eluent to give α-mangostin (90 mg, 37%). The α-mangostin was then converted to γ-mangostin using the inventive demethylation procedure as described in example 12.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.52 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
37%

Identifiers

REACTION_CXSMILES
CC(C)=CCC1C(O)=CC2OC3C=C(O)C(O)=C(CC=C(C)C)C=3C(=O)C=2C=1O.[CH3:30][C:31]([CH3:60])=[CH:32][CH2:33][C:34]1[C:39]([OH:40])=[C:38]2[C:41]([C:43]3[C:48]([CH2:49][CH:50]=[C:51]([CH3:53])[CH3:52])=[C:47]([O:54][CH3:55])[C:46]([OH:56])=[CH:45][C:44]=3[O:57][C:37]2=[CH:36][C:35]=1[O:58]C)=[O:42].[C-]#N.[Na+].Cl>CS(C)=O>[CH3:30][C:31]([CH3:60])=[CH:32][CH2:33][C:34]1[C:39]([OH:40])=[C:38]2[C:41]([C:43]3[C:44]([O:57][C:37]2=[CH:36][C:35]=1[OH:58])=[CH:45][C:46]([OH:56])=[C:47]([O:54][CH3:55])[C:48]=3[CH2:49][CH:50]=[C:51]([CH3:53])[CH3:52])=[O:42] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CCC=1C(=CC2=C(C1O)C(=O)C3=C(C=C(C(=C3CC=C(C)C)O)O)O2)O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CCC1=C(C=C2C(=C1O)C(=O)C3=C(C=C(C(=C3CC=C(C)C)OC)O)O2)OC)C
Name
Quantity
0.25 g
Type
reactant
Smiles
CC(=CCC1=C(C=C2C(=C1O)C(=O)C3=C(C=C(C(=C3CC=C(C)C)OC)O)O2)OC)C
Name
Quantity
0.52 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
195 (± 5) °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 190-200° C. for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with ethyl acetate (5×50 mL)
WASH
Type
WASH
Details
The combined ethyl acetate layer was washed with aqueous potassium permanganate (10%), water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
The solution was filtered
ADDITION
Type
ADDITION
Details
treated with few drops of triethyl amine
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed over silica gel column

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CC(=CCC1=C(C=C2C(=C1O)C(=O)C3=C(C(=C(C=C3O2)O)OC)CC=C(C)C)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 90 mg
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.